3-Bromo-2-methylbut-1-ene

Organic Synthesis Reaction Mechanism Nucleophilic Substitution

3-Bromo-2-methylbut-1-ene (CAS 51872-48-1) is a C5 alkenyl bromide classified as a secondary allylic halide, characterized by a bromine atom attached to a secondary sp³-hybridized carbon adjacent to a terminal alkene. Its NIST-standardized InChI key (InChI=1S/C5H9Br/c1-4(2)5(3)6/h5H,1H2,2-3H3) and molecular weight (149.03 g/mol) provide a definitive framework for analytical identification and quality control in procurement workflows.

Molecular Formula C5H9B
Molecular Weight 149.03 g/mol
CAS No. 51872-48-1
Cat. No. B3053196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methylbut-1-ene
CAS51872-48-1
Molecular FormulaC5H9B
Molecular Weight149.03 g/mol
Structural Identifiers
SMILESCC(C(=C)C)Br
InChIInChI=1S/C5H9Br/c1-4(2)5(3)6/h5H,1H2,2-3H3
InChIKeyHUWROFPLFCTNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methylbut-1-ene (CAS 51872-48-1) | Procurement Guide for Sourcing & Structural Identification


3-Bromo-2-methylbut-1-ene (CAS 51872-48-1) is a C5 alkenyl bromide classified as a secondary allylic halide, characterized by a bromine atom attached to a secondary sp³-hybridized carbon adjacent to a terminal alkene [1] [2]. Its NIST-standardized InChI key (InChI=1S/C5H9Br/c1-4(2)5(3)6/h5H,1H2,2-3H3) and molecular weight (149.03 g/mol) provide a definitive framework for analytical identification and quality control in procurement workflows [3].

Why In-Class Substitution with Generic C5 Alkenyl Bromides Introduces Uncontrolled Variability


Substituting 3-bromo-2-methylbut-1-ene with generic C5 alkenyl bromides like 1-bromo-3-methyl-2-butene (prenyl bromide, CAS 870-63-3) or 3-bromo-2-methyl-2-butene introduces distinct and uncontrolled reactivity profiles due to fundamental differences in allylic position and stereochemical capacity. The target compound's specific substitution pattern—a secondary allylic bromide with a chiral center at C3—confers unique reactivity in stereochemical studies and synthetic transformations that cannot be replicated by primary or tertiary allylic bromides, which lack this precise stereoelectronic arrangement [1]. This structural precision is non-negotiable when the compound serves as a reference standard for impurity profiling or chiral reaction development, where even minor isomeric contamination can invalidate analytical results or alter reaction stereoselectivity [2].

Quantifiable Differentiation Evidence for 3-Bromo-2-methylbut-1-ene Procurement


Structural Class Differentiation: Secondary vs. Primary Allylic Bromide

3-Bromo-2-methylbut-1-ene is unequivocally a secondary allylic halide, whereas the common analog 1-bromo-3-methyl-2-butene (prenyl bromide, CAS 870-63-3) is a primary allylic halide. This is evidenced by the bromine atom's attachment to an sp³-hybridized carbon adjacent to an sp²-hybridized alkene carbon [1] [2]. This structural distinction directly impacts reaction kinetics and product distribution in nucleophilic substitution and elimination reactions, where secondary allylic substrates exhibit different reactivity patterns compared to their primary counterparts.

Organic Synthesis Reaction Mechanism Nucleophilic Substitution

Chiral Center Capacity: Enantiomerically Pure vs. Achiral Analogs

Unlike the achiral analog 1-bromo-3-methyl-2-butene, 3-bromo-2-methylbut-1-ene possesses a chiral center at C3, enabling its existence as (R)- and (S)-enantiomers. This is demonstrated by the documented use of (R)-3-bromo-2-methyl-1-butene in stereochemistry educational assessments, where its reaction with HBr yields two diastereomers, confirming the presence of a chiral center in the starting material [1]. The achiral comparator lacks this stereochemical dimension entirely, limiting its applicability in asymmetric synthesis and chiral method development.

Stereochemistry Asymmetric Synthesis Chiral Building Blocks

Pharmaceutical Analytical Application: Certified Impurity Standard

This compound is specifically sourced and used as a certified impurity standard for the pharmaceutical drug Pentazocine, as indicated by multiple commercial listings . In contrast, generic C5 alkenyl bromides are not specified for this critical analytical role. The compound is offered with a purity specification of ≥96% as determined by HPLC, providing a quantifiable benchmark for procurement [1]. This certified application necessitates a level of characterization and documentation not typically required for bulk synthetic intermediates.

Analytical Chemistry Pharmaceutical QC Impurity Profiling

Analytical Characterization Support: Comprehensive Spectral Data Provision

Suppliers of 3-bromo-2-methylbut-1-ene for analytical applications, such as Axios Research, provide extensive supporting documentation including Certificate of Analysis (COA), ¹H NMR, Mass Spectrometry (MS), and Liquid Chromatography (LC) data [1] [2]. While not a direct comparison, this level of characterization is a standard offering for this specific CAS number when procured for regulated environments. In contrast, sourcing a less common or generic isomer may not guarantee this comprehensive analytical package, introducing risk and additional in-house characterization costs for the end-user.

Analytical Chemistry Quality Control Method Validation

Primary Application Scenarios Justifying Procurement of 3-Bromo-2-methylbut-1-ene


Development and Validation of Chiral Chromatographic Methods

Leveraging its chiral center, 3-bromo-2-methylbut-1-ene serves as an ideal probe molecule for developing and validating chiral HPLC or SFC methods. Its use as an enantiomeric pair (or as a single enantiomer) allows analytical chemists to establish resolution, linearity, and limit of detection parameters for separating stereoisomers, a task for which achiral analogs are completely unsuitable [1].

Pharmaceutical Impurity Profiling and Quality Control

This compound is explicitly procured as a certified reference standard for the identification and quantification of related substances in Pentazocine drug substance and product batches. Its defined purity (≥96% HPLC) and available analytical data package enable pharmaceutical QC laboratories to meet stringent regulatory requirements for impurity control, a role that non-certified isomers cannot fulfill [2].

Mechanistic Investigation in Stereochemistry and Reaction Kinetics

The compound's specific secondary allylic and chiral nature makes it a valuable substrate for academic and industrial research investigating stereoselective reactions, such as electrophilic additions or SN2' displacements. For instance, the reaction of its (R)-enantiomer with HBr to yield specific diastereomers provides a well-defined system for studying reaction stereochemistry, an application requiring the exact substitution pattern and chiral capacity of this CAS number [1].

Synthesis of Functionalized Chiral Building Blocks

As a chiral allylic bromide, 3-bromo-2-methylbut-1-ene can undergo selective nucleophilic substitution or cross-coupling reactions to introduce a stereochemically defined C5 fragment into larger molecular architectures. This is critical for medicinal chemistry programs exploring structure-activity relationships (SAR) where a specific stereocenter is required, a synthetic capability not offered by achiral primary allylic bromides like prenyl bromide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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